![molecular formula C27H26N2O4S B2866280 N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1029775-78-7](/img/structure/B2866280.png)
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. It was first synthesized in 1991 by Wright and colleagues, and since then, it has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
科学的研究の応用
Autoimmune Disease Treatment
This compound has been identified as a potent RORc inverse agonist . RORc is a nuclear receptor implicated in the regulation of Th17 cells, which play a significant role in autoimmune diseases. The compound’s ability to act as an inverse agonist makes it a promising candidate for the treatment of Th17-mediated autoimmune diseases , such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Anti-Tubercular Agents
Derivatives of this compound have been designed and synthesized for their potential as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests the compound’s utility in developing new treatments for TB, especially in the face of multi-drug resistant strains .
Anticancer Activity
A series of derivatives from this compound have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). This indicates the compound’s potential application in cancer therapy .
Antifungal Applications
The compound has been used to synthesize derivatives with promising antifungal activity . These derivatives have been tested against various fungal pathogens, showing fungistatic properties. This suggests the compound’s use in developing antifungal medications, particularly for immunocompromised patients at risk of fungal infections .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interaction with biological targets. These studies are crucial for drug design and development, providing insights into the compound’s binding affinity and mechanism of action at the molecular level .
Phytochemistry Research
While not directly related to the compound , databases like IMPPAT provide a wealth of information on phytochemicals and their therapeutic uses, which can be valuable for comparative studies and the identification of structurally similar compounds with potential medicinal applications .
Cheminformatics
The compound’s structure can be analyzed using cheminformatics tools to predict its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This is essential for assessing its potential as a drug candidate and optimizing its properties for better efficacy and safety .
Green Chemistry Applications
The synthesis of derivatives from this compound has employed green chemistry principles, such as the use of molecular sieves and sonication. This approach minimizes the environmental impact of chemical synthesis and is aligned with the goals of sustainable development .
特性
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c30-27(28-17-7-2-8-18-28)26-19-29(24-11-5-6-12-25(24)34(26,31)32)22-13-15-23(16-14-22)33-20-21-9-3-1-4-10-21/h1,3-6,9-16,19H,2,7-8,17-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCBDEBVIVTTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。